WYE-132

Beschreibung

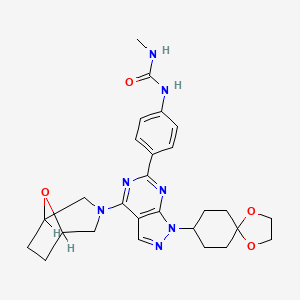

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHRYZMBGPBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649521 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144068-46-1 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WYE-132: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the core mechanism of action of WYE-132, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). WYE-132 distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by effectively targeting both mTOR complex 1 (mTORC1) and mTORC2. This dual inhibition leads to a more profound and comprehensive anti-cancer effect across a range of malignancies. This document provides a detailed overview of the signaling pathways affected by WYE-132, quantitative data on its efficacy, and the experimental protocols used to elucidate its mechanism.

Core Mechanism: Dual Inhibition of mTORC1 and mTORC2

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While rapalogs allosterically inhibit mTORC1, they do not affect mTORC2, which has been identified as a significant contributor to the malignant phenotype.[1][2]

WYE-132 is a highly potent and specific mTOR kinase inhibitor with an IC50 of 0.19 ± 0.07 nmol/L, demonstrating over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[1][3] By competing with ATP in the mTOR kinase domain, WYE-132 effectively blocks the activity of both mTORC1 and mTORC2.[1][2]

The inhibition of mTORC1 by WYE-132 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4EBP1). This leads to a significant reduction in protein synthesis and a decrease in cell size.[2][4]

Crucially, WYE-132 also inhibits mTORC2, which is responsible for the phosphorylation of AKT at serine 473 (S473).[2] This phosphorylation is essential for full AKT activation. By inhibiting mTORC2, WYE-132 effectively attenuates AKT signaling.[1] Notably, WYE-132 does not significantly impact the phosphorylation of AKT at threonine 308 (T308), a marker of PI3K/PDK1 activity, highlighting its specificity for mTOR.[1][2]

The dual inhibition of mTORC1 and mTORC2 by WYE-132 results in a more potent anti-proliferative and pro-apoptotic effect compared to rapalogs.[2] This is evidenced by a strong G1 cell cycle arrest and the induction of caspase-dependent apoptosis in various cancer cell lines.[2][5]

In some cancer types, such as ovarian cancer, WYE-132 has also been shown to exhibit mTOR-independent anti-cancer activity through the inhibition of sphingosine kinase-1 (SphK1), leading to the production of pro-apoptotic ceramide.[5]

Quantitative Data on WYE-132 Efficacy

The following tables summarize the quantitative data on the efficacy of WYE-132 in various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of WYE-132

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | Low nanomolar range |

| U87MG | Glioblastoma | Low nanomolar range |

| A549 | Lung Cancer | Low nanomolar range |

| H1975 | Lung Cancer | Low nanomolar range |

| A498 | Renal Cancer | Low nanomolar range |

| 786-O | Renal Cancer | Low nanomolar range |

| B16F10 | Melanoma | 145.2 ± 4.5 |

Data compiled from multiple sources, specific low nanomolar IC50 values for each cell line are detailed in the primary literature.[2][6]

Table 2: Effects of WYE-132 on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect |

| MDA-MB-468, PC-3M-M2, U87MG, A549, HCT116 | 1 µM WYE-132 for 24 hours | Profound increase in G1-phase and reduction in S-phase cells compared to CCI-779.[3] |

| Ovarian Cancer Cells | WYE-132 | Induction of caspase-dependent apoptosis.[5] |

| B16F10 Melanoma Cells | WYE-132 in combination with vinblastine | Two-fold increase in the percentage of apoptotic cells compared to vinblastine alone.[6] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams visually represent the mechanism of action of WYE-132 and a typical experimental workflow for its evaluation.

Caption: WYE-132 inhibits both mTORC1 and mTORC2, blocking downstream signaling pathways.

Caption: A typical experimental workflow to assess the effects of WYE-132 on cancer cells.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of WYE-132. These are based on the methodologies described in the primary literature.[2]

Kinase Assays

-

Objective: To determine the inhibitory activity of WYE-132 on mTOR kinase.

-

Methodology:

-

Immunoprecipitate mTORC1 and mTORC2 from cell lysates (e.g., from HEK293 cells).

-

Incubate the immunoprecipitated complexes with a recombinant substrate (e.g., His6-S6K for mTORC1, His6-AKT for mTORC2) and ATP in a kinase buffer.

-

Add varying concentrations of WYE-132 to the reaction mixture.

-

After incubation, terminate the reaction and analyze the phosphorylation of the substrate by immunoblotting using phospho-specific antibodies.

-

Quantify the band intensities to determine the IC50 value.

-

Tumor Cell Growth Inhibition Assays

-

Objective: To measure the antiproliferative effect of WYE-132 on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of WYE-132 for a specified period (e.g., 3 days).

-

Assess cell viability using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.

-

Protein Lysates and Immunoblotting (Western Blotting)

-

Objective: To analyze the phosphorylation status of key proteins in the mTOR signaling pathway following WYE-132 treatment.

-

Methodology:

-

Treat actively proliferating cancer cells with WYE-132 for a specified time (e.g., 6 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., mTOR, AKT, S6K, 4EBP1).

-

Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyses of Cell Cycle

-

Objective: To determine the effect of WYE-132 on cell cycle progression.

-

Methodology:

-

Treat cancer cells with WYE-132 or a vehicle control for a defined period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Assays of Apoptosis

-

Objective: To quantify the induction of apoptosis by WYE-132.

-

Methodology:

-

Treat cancer cells with WYE-132 for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in an annexin-binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and a dead cell marker like propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

-

Conclusion

WYE-132 represents a significant advancement in the targeting of the mTOR pathway for cancer therapy. Its ability to inhibit both mTORC1 and mTORC2 leads to a more comprehensive and potent antitumor activity compared to previous generations of mTOR inhibitors. The data and methodologies presented in this guide provide a solid foundation for further research and development of WYE-132 and other dual mTORC1/mTORC2 inhibitors as promising anticancer agents.

References

- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

WYE-132: A Comprehensive Technical Guide to a Dual mTORC1 and mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] It functions as a central node in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in human cancers.[2][3] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] While mTORC1 is primarily involved in promoting protein synthesis and cell growth, mTORC2 is crucial for cell survival and cytoskeletal organization.[1]

WYE-132 (also known as WYE-125132) is a highly potent and specific, ATP-competitive inhibitor of both mTORC1 and mTORC2.[2][3] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only partially and allosterically inhibit mTORC1, WYE-132 directly targets the kinase domain of mTOR, leading to a more complete and sustained inhibition of both complexes.[2][3] This comprehensive guide provides an in-depth overview of WYE-132, its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Mechanism of Action

WYE-132 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of mTOR. This direct competition prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of both mTORC1 and mTORC2.[2][4]

The dual inhibition of mTORC1 and mTORC2 by WYE-132 results in the downstream modulation of several key signaling proteins:

-

Inhibition of mTORC1: Prevents the phosphorylation of its canonical substrates, p70 S6 kinase (S6K) at threonine 389 (T389) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5] This leads to a profound suppression of protein synthesis and cell growth.[2]

-

Inhibition of mTORC2: Blocks the phosphorylation of AKT at serine 473 (S473), a critical step for its full activation.[2][3] This disrupts AKT-mediated cell survival signals. Notably, WYE-132's inhibition of P-AKT(S473) occurs without significantly affecting the phosphorylation of AKT at threonine 308 (T308), a marker of PI3K/PDK1 activity, highlighting its specificity for mTORC2.[2][3]

This dual inhibitory action gives WYE-132 a broader and more potent anti-cancer activity compared to rapalogs.[2]

Quantitative Data

The following tables summarize the key quantitative data for WYE-132 from various in vitro and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (mTOR) | 0.19 ± 0.07 nM | Cell-free kinase assay | [2][3][6] |

| Selectivity vs. PI3Ks | >5,000-fold | Cell-free kinase assay | [2][3][6] |

Table 1: Biochemical Activity of WYE-132

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 2 | [7] |

| MDA-MB-468 | Breast Cancer | 7 | [6] |

| PC3MM2 | Prostate Cancer | 10 | [6] |

| U87MG | Glioblastoma | 12 | [6] |

| A549 | Lung Cancer | 30 | [6] |

| HCT116 | Colon Cancer | 380 | [7] |

Table 2: Antiproliferative Activity of WYE-132 in Various Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of mTOR inhibitors like WYE-132.

mTOR Kinase Assay (In Vitro)

This protocol describes an in vitro kinase assay to determine the direct inhibitory effect of WYE-132 on mTORC1 and mTORC2 activity.

Materials:

-

HEK293 cells for immunoprecipitation of mTOR complexes

-

Lysis Buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 40 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, 1 mM DTT, and protease inhibitors)

-

Antibodies for immunoprecipitation (anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2)

-

Protein A/G agarose beads

-

Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Recombinant inactive substrates (e.g., His6-S6K for mTORC1, His6-AKT for mTORC2)

-

ATP (100 µM)

-

WYE-132 or other inhibitors

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Immunoprecipitation of mTOR Complexes:

-

Lyse HEK293 cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with anti-mTOR, anti-Raptor, or anti-Rictor antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1 hour.

-

Wash the immunoprecipitates sequentially with high-salt buffer (Lysis Buffer with 500 mM KCl) and then with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTOR complex beads in Kinase Assay Buffer.

-

Add the recombinant inactive substrate (His6-S6K or His6-AKT).

-

Add WYE-132 at various concentrations (or vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

-

-

Analysis:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blot analysis using phospho-specific antibodies for the substrates (e.g., anti-phospho-S6K (T389), anti-phospho-AKT (S473)) to assess mTOR kinase activity.

-

Western Blot Analysis of mTOR Signaling

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway in cultured cells treated with WYE-132.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium and supplements

-

WYE-132

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies (e.g., anti-phospho-mTOR (S2448), anti-mTOR, anti-phospho-AKT (S473), anti-AKT, anti-phospho-S6K (T389), anti-S6K, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of WYE-132 for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of WYE-132 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Cell culture medium

-

WYE-132

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of WYE-132 and incubate for the desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value of WYE-132 by plotting cell viability against the logarithm of the drug concentration.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mTORC1 and mTORC2 signaling pathways and the points of inhibition by WYE-132.

Figure 1: Overview of the mTOR signaling pathway and WYE-132 inhibition.

Figure 2: A typical experimental workflow for Western blot analysis.

Conclusion

WYE-132 is a potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2 that has demonstrated significant preclinical anti-cancer activity.[2][3] Its ability to comprehensively block mTOR signaling provides a distinct advantage over earlier generation mTOR inhibitors. This technical guide offers a foundational resource for researchers and drug development professionals working with WYE-132, providing essential data and methodologies to facilitate further investigation into its therapeutic potential. The provided protocols and pathway diagrams serve as a practical starting point for designing and interpreting experiments aimed at elucidating the intricate role of mTOR signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. selleckchem.com [selleckchem.com]

WYE-132: A Comprehensive Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

WYE-132, also known as WYE-125132, is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3][4][5] It exhibits dual inhibitory activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4][5][6] This technical guide provides a detailed overview of the structure, chemical properties, and preclinical pharmacology of WYE-132, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Chemical Structure and Properties

WYE-132 is a pyrazolopyrimidine derivative with the chemical formula C27H33N7O4 and a molecular weight of 519.6 g/mol .[7] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of WYE-132

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-N-(1,4-oxazepan-4-yl)cyclohexane-1-carboxamide | [7] |

| Synonyms | WYE-125132 | [1][2][3][4][5] |

| CAS Number | 1144068-46-1 | [7] |

| Molecular Formula | C27H33N7O4 | [7] |

| Molecular Weight | 519.6 g/mol | [7] |

Table 2: Physicochemical Properties of WYE-132

| Property | Value | Reference(s) |

| Purity | ≥98% | [7] |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 192.46 mM)Ethanol: InsolubleWater: Insoluble | [3] |

Mechanism of Action and Signaling Pathway

WYE-132 exerts its biological effects through the potent and selective inhibition of mTOR kinase. It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and blocking its catalytic activity.[1][4] This inhibition targets both mTORC1 and mTORC2 complexes.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A simplified representation of this pathway and the point of intervention by WYE-132 is depicted below.

Inhibition of mTORC1 by WYE-132 leads to the dephosphorylation of its downstream substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1] Inhibition of mTORC2 disrupts the phosphorylation and full activation of AKT at serine 473, a key event for promoting cell survival by inhibiting apoptosis.[1][5]

Preclinical Pharmacology

In Vitro Activity

WYE-132 demonstrates potent enzymatic inhibition of mTOR kinase and significant anti-proliferative effects across a range of human cancer cell lines.

Table 3: In Vitro Kinase Inhibitory Activity of WYE-132

| Kinase | IC50 (nM) | Reference(s) |

| mTOR | 0.19 | [1][4] |

| PI3Kα | 1,179 | [4] |

| PI3Kδ | 2,380 | [4] |

| hSMG1 | 1,250 | [4] |

WYE-132 displays remarkable selectivity for mTOR over other related kinases, such as the class I PI3K isoforms, with over 5,000-fold selectivity.[1][4][5]

Table 4: Anti-proliferative Activity of WYE-132 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| MDA-MB-361 | Breast | 8 | [1] |

| BT474 | Breast | 15 | [1] |

| LNCaP | Prostate | 2 | [1] |

| PC-3 | Prostate | 10 | [1] |

| U87MG | Glioblastoma | 20 | [1] |

| A549 | Lung | 150 | [1] |

| HCT116 | Colon | 380 | [1] |

| 786-O | Renal | 50 | [1] |

| A498 | Renal | 30 | [1] |

In Vivo Activity

Oral administration of WYE-132 has been shown to inhibit tumor growth in various xenograft models of human cancer.

Table 5: In Vivo Antitumor Efficacy of WYE-132

| Tumor Model | Dosing Regimen (p.o.) | Outcome | Reference(s) |

| MDA-MB-361 (Breast) | 25 mg/kg, qd | Tumor growth inhibition | [1] |

| U87MG (Glioblastoma) | 50 mg/kg, qd | Tumor growth inhibition | [1] |

| A498 (Renal) | 50 mg/kg, qd | Tumor growth inhibition | [1] |

| 786-O (Renal) | 50 mg/kg, qd | Tumor growth inhibition | [1] |

Pharmacodynamic studies in these models demonstrated a dose-dependent inhibition of mTORC1 and mTORC2 signaling, as evidenced by reduced phosphorylation of S6K and AKT.[1]

Experimental Protocols

This section provides an overview of the methodologies used to characterize WYE-132.

In Vitro Kinase Assay

The inhibitory activity of WYE-132 against mTOR and other kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

A detailed protocol involves incubating the recombinant kinase with a specific substrate and ATP in the presence of varying concentrations of WYE-132. The extent of substrate phosphorylation is then quantified to determine the IC50 value.

Cell Viability Assay

The anti-proliferative effects of WYE-132 on cancer cell lines are commonly assessed using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.

This method relies on the reduction of the tetrazolium salt by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Immunoblotting

To assess the effect of WYE-132 on mTOR signaling pathways within cells, immunoblotting (Western blotting) is employed.

Protocol:

-

Cell Lysis: Treat cells with WYE-132 for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K (Thr389), total AKT, total S6K, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

WYE-132 is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-proliferative activity in a variety of cancer models. Its well-defined mechanism of action and preclinical efficacy make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

WYE-132: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of WYE-132 when prepared in Dimethyl Sulfoxide (DMSO). WYE-132 is a highly potent, ATP-competitive, and specific inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes.[1][2][3][4] Accurate preparation and storage of WYE-132 solutions are critical for reliable experimental outcomes in cancer research and the study of mTOR signaling pathways.[1][2]

Quantitative Solubility and Stability Data

The following tables summarize the key quantitative data regarding the solubility and recommended storage conditions for WYE-132 in DMSO.

Table 1: Solubility of WYE-132 in DMSO

| Parameter | Value | Notes | Reference |

| Solubility | 104 mg/mL | Equivalent to 200.15 mM. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [5] |

| Solubility | 96 mg/mL | Equivalent to 184.76 mM. Sonication can aid in dissolution. | [6] |

| Aqueous Solubility | Insoluble | WYE-132 is poorly soluble in water. | [5] |

| Ethanol Solubility | Insoluble | WYE-132 is poorly soluble in ethanol. | [5] |

Table 2: Stability and Storage of WYE-132 in DMSO

| Condition | Storage Temperature | Duration | Recommendations | Reference |

| Stock Solution | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |

| Lyophilized Powder | -20°C | 3 years | Store desiccated and protected from light. | [6] |

Experimental Protocols

Detailed methodologies for the preparation and handling of WYE-132 solutions are provided below.

2.1. Protocol for Preparation of a WYE-132 Stock Solution in DMSO

This protocol outlines the steps to prepare a concentrated stock solution of WYE-132.

Materials:

-

WYE-132 powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[6]

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Equilibrate the WYE-132 powder to room temperature before opening the vial to prevent condensation of moisture.

-

Weigh the desired amount of WYE-132 powder using a calibrated analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the appropriate volume of DMSO to the weighed powder).

-

Vortex the solution thoroughly for several minutes to facilitate dissolution.

-

If complete dissolution is not achieved, sonicate the vial in a water bath for short intervals until the solution is clear.[6]

-

Once fully dissolved, create small-volume aliquots of the stock solution in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

2.2. General Protocol for In Vitro Cell-Based Assays

This protocol describes the typical use of a WYE-132 DMSO stock solution for treating cells in culture.

Materials:

-

Prepared WYE-132 DMSO stock solution

-

Cell culture medium appropriate for the cell line

-

Cultured cells plated in multi-well plates

Procedure:

-

Thaw a single aliquot of the WYE-132 stock solution at room temperature.

-

Prepare serial dilutions of the WYE-132 stock solution in cell culture medium to achieve the desired final concentrations for treatment.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle controls) and is kept at a low, non-toxic level (typically ≤ 0.1%).

-

Remove the existing medium from the plated cells and replace it with the medium containing the various concentrations of WYE-132 or the DMSO vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 3 days for cell viability assays).[5]

-

Proceed with the downstream analysis, such as cell viability assays (e.g., MTS assay), immunoblotting, or cell cycle analysis.[5]

Visualizations: Signaling Pathways and Workflows

3.1. WYE-132 Inhibition of the mTOR Signaling Pathway

WYE-132 acts as an ATP-competitive inhibitor of mTOR, a central kinase in the PI3K/AKT signaling pathway. By inhibiting both mTORC1 and mTORC2, WYE-132 blocks downstream signaling that promotes cell growth, proliferation, and survival.[1][4]

Caption: WYE-132 inhibits both mTORC1 and mTORC2 complexes.

3.2. Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a standard workflow for utilizing a WYE-132 DMSO stock solution in a typical in vitro experiment.

Caption: Workflow for WYE-132 stock preparation and use.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. WYE-132 | Apoptosis | mTOR | TargetMol [targetmol.com]

Downstream Targets of WYE-132 Mediated mTOR Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. WYE-132 is a potent, ATP-competitive, and specific inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This technical guide provides an in-depth overview of the downstream targets affected by WYE-132-mediated mTOR inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to WYE-132 and mTOR Signaling

WYE-132 is a highly selective inhibitor of mTOR kinase with an IC50 of approximately 0.19 nM.[3][4] Unlike rapalogs, which allosterically and incompletely inhibit mTORC1, WYE-132 directly targets the ATP-binding site of the mTOR kinase domain, leading to the inhibition of both mTORC1 and mTORC2.[1][2] This dual inhibition results in a more comprehensive blockade of mTOR signaling and its downstream effects.

The mTOR signaling network is a complex cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels. mTORC1 and mTORC2 have distinct although partially overlapping downstream substrates.

-

mTORC1 , when active, promotes protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5]

-

mTORC2 is a key regulator of cell survival and metabolism, primarily through the phosphorylation and activation of AKT at serine 473 (S473).[1][2]

WYE-132's ability to inhibit both complexes makes it a powerful tool for dissecting mTOR signaling and a promising therapeutic agent.

Downstream Targets of WYE-132

WYE-132-mediated inhibition of mTORC1 and mTORC2 leads to the dephosphorylation and inactivation of a multitude of downstream effectors, culminating in broad anti-proliferative and anti-tumor activities.

Key Downstream Effectors

The primary and most well-characterized downstream targets of WYE-132 include:

-

p70 S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell growth. WYE-132 potently inhibits the mTORC1-mediated phosphorylation of S6K1 at threonine 389 (T389).[2]

-

Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1): A translational repressor that, upon phosphorylation by mTORC1, releases the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. WYE-132 inhibits the phosphorylation of 4E-BP1 at key residues such as threonine 37/46 (T37/46).[6][7][8]

-

AKT: A central kinase in cell survival and proliferation pathways. WYE-132 inhibits the mTORC2-mediated phosphorylation of AKT at serine 473 (S473), without significantly affecting the PDK1-mediated phosphorylation at threonine 308 (T308).[1][2][4]

-

Hypoxia-Inducible Factor 1α (HIF-1α): A transcription factor that plays a crucial role in cellular adaptation to hypoxia and is often overexpressed in tumors. WYE-132 treatment leads to a potent reduction in HIF-1α levels.[2][5]

-

Cyclin D1: A key regulator of cell cycle progression. WYE-132 has been shown to inhibit the expression of mTOR-regulated genes, including Cyclin D1.[5]

Quantitative Effects of WYE-132 on Downstream Targets

The following table summarizes the quantitative effects of WYE-132 on its key downstream targets as reported in the literature.

| Target | Parameter | Value | Cell Line/System | Reference |

| mTOR Kinase | IC50 | 0.19 ± 0.07 nM | Recombinant mTOR | [2] |

| Cell Proliferation | IC50 | Low nanomolar range | Various cancer cell lines | [9] |

| Lactate Production | Reduction | 52% (at 1 µmol/L) | U87MG glioma cells | [2] |

| HIF-1α | Reduction | Potent and acute | U87MG glioma cells | [2] |

| P-AKT(S473) | Inhibition | Dose-dependent | MDA361 breast cancer cells | [9] |

| P-S6K(T389) | Inhibition | Dose-dependent | MDA361 breast cancer cells | [9] |

Signaling Pathways and Experimental Workflows

WYE-132 Inhibition of the mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by WYE-132.

Experimental Workflow for Assessing WYE-132 Activity

This diagram outlines a typical workflow for investigating the effects of WYE-132 on downstream mTOR targets.

Detailed Experimental Protocols

Immunoblotting for Phosphorylated Downstream Targets

This protocol is adapted for the detection of phosphorylated S6K1, 4E-BP1, and AKT following WYE-132 treatment.

1. Cell Lysis and Protein Extraction:

- Culture cells to 70-80% confluency and treat with desired concentrations of WYE-132 or vehicle control (DMSO) for the specified time.

- Wash cells twice with ice-cold PBS.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting:

- Normalize protein concentrations for all samples with lysis buffer.

- Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

- Load equal amounts of protein (20-40 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer proteins to a PVDF membrane.

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-p-S6K1 (T389), anti-p-4E-BP1 (T37/46), anti-p-AKT (S473)) and total protein as a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Densitometry Analysis:

- Quantify band intensities using image analysis software.

- Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.

In Vitro mTOR Immune-Complex Kinase Assay

This assay measures the direct inhibitory effect of WYE-132 on mTOR kinase activity.

1. Immunoprecipitation of mTOR Complexes:

- Lyse cells (e.g., HEK293) in a CHAPS-based lysis buffer.

- Incubate the cell lysate with an anti-mTOR antibody coupled to protein A/G agarose beads for 2-4 hours at 4°C with rotation.

- Wash the immunoprecipitated mTOR complexes sequentially with lysis buffer, high-salt buffer (lysis buffer + 500 mM KCl), and kinase assay buffer.

2. Kinase Reaction:

- Resuspend the beads in kinase assay buffer containing 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, and 1 mM DTT.

- Add recombinant substrate (e.g., His6-S6K1 or His6-4E-BP1).

- Pre-incubate with various concentrations of WYE-132 or vehicle control for 15 minutes at room temperature.

- Initiate the kinase reaction by adding ATP (e.g., 100 µM).

- Incubate at 30°C for 30 minutes with gentle agitation.

3. Analysis:

- Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

- Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-p-S6K1 (T389) or anti-p-4E-BP1 (T37/46)).

Conclusion

WYE-132 is a potent and specific dual mTORC1/mTORC2 inhibitor that comprehensively blocks mTOR signaling. Its inhibitory action on key downstream targets such as S6K1, 4E-BP1, and AKT leads to significant anti-proliferative and anti-tumor effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of WYE-132 and other mTOR inhibitors in various experimental systems. A thorough understanding of the downstream consequences of mTOR inhibition is crucial for the continued development and clinical application of this important class of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. WYE-132 | Apoptosis | mTOR | TargetMol [targetmol.com]

- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

WYE-132 effect on cell cycle progression

An In-depth Technical Guide on the Effect of WYE-132 on Cell Cycle Progression

Introduction

WYE-132, also known as WYE-125132, is a highly potent and specific ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] With an IC50 of 0.19 nM, it demonstrates over 5,000-fold selectivity for mTOR compared to phosphoinositide 3-kinases (PI3Ks).[1][2] Unlike rapamycin and its analogs (rapalogs), which allosterically and partially inhibit mTOR Complex 1 (mTORC1), WYE-132 effectively inhibits both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more profound and comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in human cancers.[1][2] This guide provides a detailed overview of WYE-132's mechanism, its quantitative effects on cell cycle progression, and the experimental protocols used for its evaluation.

Mechanism of Action: The mTOR Signaling Pathway

WYE-132 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, survival, and metabolism. By blocking both mTORC1 and mTORC2, WYE-132 prevents the phosphorylation of key downstream effectors. Inhibition of mTORC1 blocks the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.[4] Inhibition of mTORC2 prevents the phosphorylation of AKT at serine 473 (S473), which is crucial for full AKT activation and cell survival.[1][2][4] Furthermore, studies have shown that WYE-132 treatment leads to a reduction in the expression of cyclin D1, a key protein that governs the transition from the G1 to the S phase of the cell cycle.[5]

Quantitative Data: Effect on Cell Cycle Progression

Treatment with WYE-132 leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation. This effect is substantially more potent than that observed with rapalogs like temsirolimus. The following table summarizes the quantitative data from flow cytometry analysis of various cancer cell lines treated with WYE-132.

| Cell Line | Treatment (24h) | % of Cells in G0-G1 Phase | % of Cells in S Phase | Reference |

| MDA-MB-361 (Breast Cancer) | DMSO (Control) | ~55% | ~30% | [1] |

| 1 µM WYE-132 | ~75% | ~10% | [1] | |

| 1 µM Temsirolimus | ~60% | ~25% | [1] | |

| LNCaP (Prostate Cancer) | DMSO (Control) | ~60% | ~20% | [1] |

| 1 µM WYE-132 | ~80% | <5% | [1] | |

| 1 µM Temsirolimus | ~65% | ~15% | [1] |

Note: Values are approximated from graphical data presented in the source publication.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to assess the impact of WYE-132.

Cell Culture and Proliferation Assay

-

Cell Lines: A variety of human cancer cell lines are used, including MDA-MB-361 (breast), LNCaP (prostate), U87MG (glioma), and A549 (lung).[3][4]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Proliferation (MTS) Assay:

-

Cells are seeded in 96-well plates (1,000-3,000 cells/well) and allowed to adhere for 24 hours.[3][6]

-

The cells are then treated with various concentrations of WYE-132 or DMSO as a vehicle control.[3][6]

-

After a 3-day incubation period, viable cell density is determined using an MTS assay kit according to the manufacturer's protocol.[3][6]

-

Absorbance is measured, and the effect of the treatment is calculated as a percentage of the control growth to determine IC50 values.[3][6]

-

Cell Cycle Analysis via Flow Cytometry

-

Cell Preparation:

-

DNA Staining:

-

Fixed cells are washed again with PBS to remove the ethanol.

-

Cells are resuspended in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI) or DAPI.[7] This solution often includes RNase A to prevent the staining of double-stranded RNA.

-

-

Flow Cytometry:

-

The fluorescence intensity of the stained cells, which is proportional to the DNA content, is measured using a flow cytometer.[7]

-

The data is collected for at least 10,000 cells per sample.

-

The resulting DNA content histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]

-

Western Blotting for Signaling Pathway Analysis

-

Lysate Preparation:

-

After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., NuPAGE LDS sample buffer) containing protease and phosphatase inhibitors.[4]

-

-

Protein Quantification and Electrophoresis:

-

Immunoblotting:

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with 5% nonfat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AKT (S473), total AKT, phospho-S6K (T389), total S6K, cyclin D1, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

Conclusion

WYE-132 is a powerful dual mTORC1/mTORC2 inhibitor that demonstrates significant anti-proliferative activity in various cancer models.[1][8] Its mechanism of action, centered on the comprehensive blockade of the mTOR signaling pathway, results in a robust G1 cell cycle arrest. This effect is markedly stronger than that of first-generation mTOR inhibitors, highlighting the therapeutic potential of ATP-competitive mTOR kinase inhibitors in oncology drug development.[1][2] The detailed protocols provided herein offer a framework for researchers to further investigate the cellular and molecular impacts of WYE-132 and similar compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WYE-132 | Apoptosis | mTOR | TargetMol [targetmol.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

Preclinical Profile of WYE-132: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of WYE-132 (also known as WYE-125132), a potent and specific ATP-competitive inhibitor of mTORC1 and mTORC2. The data presented herein summarizes its mechanism of action, anti-proliferative activity, and in vivo efficacy in various oncology models, establishing a strong rationale for its clinical development.

Core Mechanism of Action

WYE-132 is a highly potent inhibitor of the mammalian target of rapamycin (mTOR) kinase with an IC50 of 0.19 ± 0.07 nmol/L.[1][2][3][4] It demonstrates over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).[1][2][3][4] Unlike rapamycin and its analogs (rapalogs), which allosterically and partially inhibit mTOR Complex 1 (mTORC1), WYE-132 acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more profound and comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical driver in approximately 50% of human malignancies.[1]

A key mechanistic differentiator of WYE-132 is its ability to inhibit mTORC2, leading to the targeted suppression of AKT phosphorylation at serine 473 (P-AKT(S473)) and subsequent inhibition of AKT function.[1][2] Notably, this occurs without a significant reduction in the steady-state levels of P-AKT(T308), a biomarker for PI3K/PDK1 activity.[1][2] This highlights a direct and prominent regulatory role of mTORC2 on AKT in cancer cells.

Quantitative In Vitro Activity

WYE-132 exhibits potent anti-proliferative effects across a panel of cancer cell lines, with IC50 values generally in the nanomolar range.[3] Its activity is significantly more profound than that of the rapalog temsirolimus (CCI-779), particularly in cells with a hyperactivated PI3K/AKT/mTOR pathway.

| Cell Line | Cancer Type | Key Genetic Features | WYE-132 IC50 (nmol/L) |

| MDA-MB-361 | Breast Cancer | PIK3CA mutant | Potent (specific value not provided in search results) |

| U87MG | Glioblastoma | PTEN-null | Potent (specific value not provided in search results) |

| A549 | Lung Cancer | Not specified | Potent (specific value not provided in search results) |

| H1975 | Lung Cancer | Oncogenic EGFR | Potent (specific value not provided in search results) |

| A498 | Renal Cancer | Not specified | Potent (specific value not provided in search results) |

| 786-O | Renal Cancer | Not specified | Potent (specific value not provided in search results) |

| LNCaP | Prostate Cancer | Hyperactive PI3K/AKT/mTOR | Potent (specific value not provided in search results) |

| BT474 | Breast Cancer | Hyperactive PI3K/AKT/mTOR | Potent (specific value not provided in search results) |

In Vivo Antitumor Efficacy

Oral administration of WYE-132 has demonstrated significant single-agent antitumor activity in various tumor-bearing mouse models.[1]

| Tumor Model | Cancer Type | Dosing | Outcome |

| MDA-MB-361 Xenograft | Breast Cancer | 5 mg/kg (oral, qd x5/cycle) | Significant tumor growth delay.[3] |

| MDA-MB-361 Large Tumor Model | Breast Cancer | 50 mg/kg (oral) | Substantial tumor regression.[3] |

| U87MG Xenograft | Glioblastoma | Not specified | Potent and substantial tumor growth delay.[3] |

| A549 Large Tumor Model | Lung Cancer | Optimal dose | Substantial tumor regression.[1] |

| A498 Large Tumor Model | Renal Cancer | Optimal dose, with bevacizumab | Complete tumor regression.[1] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of WYE-132 in the context of the PI3K/AKT/mTOR signaling pathway.

References

- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

WYE-132: A Technical Guide to its High Selectivity for mTOR over PI3K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of WYE-132, a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). The document focuses on the quantitative and methodological details of WYE-132's remarkable selectivity for mTOR over phosphoinositide 3-kinases (PI3Ks), offering valuable insights for researchers in oncology and cell signaling.

Executive Summary

WYE-132 is a highly potent and specific inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] It demonstrates exceptional selectivity for mTOR over the closely related PI3K family of lipid kinases. This high degree of selectivity is a critical attribute, as it allows for the targeted inhibition of the mTOR signaling pathway without directly affecting PI3K-mediated cellular processes, thereby reducing the potential for off-target effects. This guide will detail the quantitative measures of this selectivity and the experimental protocols used to determine it.

Quantitative Selectivity Data

The inhibitory activity of WYE-132 against mTOR and various PI3K isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being the key metric for comparison. WYE-132 exhibits a remarkable sub-nanomolar potency against mTOR, with an IC50 of 0.19 ± 0.07 nM .[1][2] In stark contrast, its activity against the Class I PI3K isoforms is significantly lower, demonstrating a selectivity of over 5,000-fold.[1][2]

The following table summarizes the IC50 values of WYE-132 against mTOR and the four Class I PI3K isoforms.

| Target Kinase | IC50 (nM) | Selectivity vs. mTOR |

| mTOR | 0.19 ± 0.07 | - |

| PI3Kα (p110α) | >1,000 | >5,263-fold |

| PI3Kβ (p110β) | >1,000 | >5,263-fold |

| PI3Kδ (p110δ) | >1,000 | >5,263-fold |

| PI3Kγ (p110γ) | >1,000 | >5,263-fold |

Data sourced from Yu et al., Cancer Research, 2010.[1][2]

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC [label="TSC1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb [label="Rheb-GTP", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; WYE132 [label="WYE-132", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PIP3 -> AKT; PDK1 -> AKT [label="Phosphorylates\n(Thr308)"]; mTORC2 -> AKT [label="Phosphorylates\n(Ser473)"]; AKT -> TSC [label="Inhibits"]; TSC -> Rheb [label="Inhibits"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4EBP1 [label="Phosphorylates"]; S6K1 -> Proliferation; _4EBP1 -> Proliferation; WYE132 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; WYE132 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } PI3K/AKT/mTOR Signaling Pathway and WYE-132 Inhibition.

Experimental Protocols

The determination of WYE-132's selectivity involves several key experimental procedures. The following sections provide detailed methodologies for the biochemical kinase assays used to generate the IC50 data.

mTOR Kinase Assay (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay - DELFIA)

This assay quantifies the phosphorylation of a substrate by mTOR.

Materials:

-

Recombinant mTOR enzyme

-

GST-p70S6K (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

-

WYE-132 (or other test compounds)

-

Anti-phospho-p70S6K (Thr389) antibody

-

Europium-labeled secondary antibody

-

DELFIA Assay Buffer, Enhancement Solution, and Wash Concentrate

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant mTOR enzyme, GST-p70S6K substrate, and varying concentrations of WYE-132 in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding a final concentration of 10 µM ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding EDTA.

-

Detection: a. Coat a separate high-binding 96-well plate with a capture antibody for the GST-tag on the substrate. b. Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind. c. Wash the plate to remove unbound components. d. Add the primary anti-phospho-p70S6K antibody and incubate. e. Wash the plate and add the Europium-labeled secondary antibody. f. After a final wash, add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.

-

Measurement: Read the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the WYE-132 concentration.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Set up kinase reaction:\nmTOR, Substrate, WYE-132", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="2. Initiate with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="3. Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; terminate [label="4. Terminate with EDTA", fillcolor="#FFFFFF", fontcolor="#202124"]; capture [label="5. Capture substrate on\n-coated plate", fillcolor="#FFFFFF", fontcolor="#202124"]; wash1 [label="6. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_primary [label="7. Add anti-phospho Ab", fillcolor="#FFFFFF", fontcolor="#202124"]; wash2 [label="8. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_secondary [label="9. Add Eu-labeled secondary Ab", fillcolor="#FFFFFF", fontcolor="#202124"]; wash3 [label="10. Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_enhancement [label="11. Add Enhancement Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; read [label="12. Read Time-Resolved\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> initiate; initiate -> incubate; incubate -> terminate; terminate -> capture; capture -> wash1; wash1 -> add_primary; add_primary -> wash2; wash2 -> add_secondary; add_secondary -> wash3; wash3 -> add_enhancement; add_enhancement -> read; read -> end; } Workflow for the mTOR DELFIA Kinase Assay.

PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

PI3K reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

-

WYE-132 (or other test compounds)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

-

Reaction Setup: In a 96-well plate, combine the respective recombinant PI3K isoform, PIP2 substrate, and varying concentrations of WYE-132 in the PI3K reaction buffer.

-

Initiation: Start the kinase reaction by adding a final concentration of 10 µM ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the WYE-132 concentration.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Set up kinase reaction:\nPI3K, PIP2, WYE-132", fillcolor="#FFFFFF", fontcolor="#202124"]; initiate [label="2. Initiate with ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="3. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; add_adpglo [label="4. Add ADP-Glo™ Reagent\n(Terminate & Deplete ATP)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="5. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; add_detection [label="6. Add Kinase Detection Reagent\n(ADP->ATP & Luminescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="7. Incubate at RT", fillcolor="#FFFFFF", fontcolor="#202124"]; read [label="8. Read Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> initiate; initiate -> incubate; incubate -> add_adpglo; add_adpglo -> incubate2; incubate2 -> add_detection; add_detection -> incubate3; incubate3 -> read; read -> end; } Workflow for the PI3K ADP-Glo™ Kinase Assay.

Conclusion

The data and methodologies presented in this technical guide underscore the exceptional selectivity of WYE-132 for mTOR over the PI3K isoforms. This high degree of selectivity, quantified by a more than 5,000-fold difference in IC50 values, makes WYE-132 a valuable tool for dissecting the specific roles of mTOR signaling in both normal physiology and disease states. For drug development professionals, this selectivity profile suggests a potentially favorable therapeutic window with a reduced likelihood of off-target effects related to PI3K inhibition. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in other research settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for WYE-132 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WYE-132 is a potent, ATP-competitive, and highly specific dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4][5] Its ability to inhibit both mTOR complexes makes it a valuable tool for investigating cellular processes regulated by this critical pathway, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the mTOR pathway is a hallmark of many cancers, making WYE-132 a compound of significant interest for oncology research and drug development.[2] These application notes provide detailed protocols for utilizing WYE-132 in various cell culture experiments.

Mechanism of Action

WYE-132 exerts its effects by directly inhibiting the kinase activity of mTOR, preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1][3]

mTORC1 Inhibition: WYE-132 blocks the phosphorylation of key mTORC1 substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This leads to the inhibition of protein synthesis and cell growth.

mTORC2 Inhibition: WYE-132 also inhibits mTORC2-mediated phosphorylation of AKT at Serine 473 (S473), which is crucial for full AKT activation.[2] This disruption of AKT signaling can impact cell survival and proliferation.

mTOR-Independent Effects: Emerging evidence suggests that WYE-132 may also exert anti-proliferative and pro-apoptotic effects through mTOR-independent mechanisms, including the inhibition of sphingosine kinase-1 (SphK1).

Data Presentation

WYE-132 IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of WYE-132 varies across different cancer cell lines, reflecting differences in their genetic background and dependence on the mTOR pathway.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LNCaP | Prostate Cancer | 2 | [4] |

| B16F10 | Melanoma | 145.2 ± 4.5 | [6] |

| HCT116 | Colorectal Cancer | 380 | [4] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective in low nM range | |

| A549 | Lung Cancer | Not explicitly stated, but effective in low nM range | [3] |

| U87MG | Glioblastoma | Not explicitly stated, but effective in low nM range | [3] |

Effects of WYE-132 on Apoptosis and Cell Cycle

WYE-132 has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

| Cell Line | WYE-132 Concentration | Effect | Reference |

| MDA-MB-361 | 10 nM | 6.2% cell death | [7] |

| MDA-MB-361 | 30 nM | 13% cell death | [7] |

| MDA-MB-361 | 1 µM | 47% cell death | [7] |

| MDA-MB-361 | 3 µM | 59% cell death | [7] |

| BxPC-3 | 0.125 - 1.0 µM | Dose- and time-dependent increase in apoptosis | [8] |

| C6 Glioma | 18.5 µM | 30.46% apoptosis rate | [9] |

| A375 | 2 µM | 46.5% early apoptosis, 85.5% total apoptosis (24h) | [10] |

| A549 | 30 µM | ~27% sub-G1 population (apoptosis) at 72h | [11] |

| A549 | 15 µM and 30 µM | G2/M phase arrest | [11] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes how to assess the effect of WYE-132 on cell viability using a colorimetric MTS assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, A549, U87MG)

-

Complete culture medium

-

WYE-132 stock solution (in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density. Seeding density is critical and should be optimized for each cell line to ensure cells are in the logarithmic growth phase during the assay.[12]

-

Incubate the plate overnight at 37°C, 5% CO2 to allow cell attachment.

-

-

WYE-132 Treatment:

-

Prepare serial dilutions of WYE-132 in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the WYE-132-treated wells.

-

Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of WYE-132 or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of WYE-132 concentration to determine the IC50 value.

-

Western Blot Analysis of mTOR Pathway Inhibition

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the mTOR pathway following WYE-132 treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

WYE-132

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below for examples)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of WYE-132 or vehicle control for the specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli buffer and heating.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Example Primary Antibodies for mTOR Pathway Analysis:

| Target Protein | Example Dilution | Example Supplier & Cat. No. |

| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology #2971 |

| mTOR | 1:1000 | Cell Signaling Technology #2972 |

| Phospho-p70 S6 Kinase (Thr389) | 1:1000 | Cell Signaling Technology |

| p70 S6 Kinase | 1:1000 | Cell Signaling Technology |

| Phospho-S6 Ribosomal Protein (Ser235/236) | 1:1000 | Cell Signaling Technology |

| S6 Ribosomal Protein | 1:1000 | Cell Signaling Technology |

| Phospho-Akt (Ser473) | 1:500 | Cell Signaling Technology |

| Akt | 1:1000 | Cell Signaling Technology |

| GAPDH (Loading Control) | 1:5000 | Various |

Note: Optimal antibody dilutions should be determined empirically.

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by WYE-132 using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

WYE-132

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with various concentrations of WYE-132 or vehicle control for the desired time.

-

Collect both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-